N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine
Description
N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine is a secondary amine characterized by a benzyl group substituted at the meta position with a 2-ethoxyethoxy moiety and linked to a 1-butanamine chain. Its molecular formula is C₁₅H₂₅NO₂, with a molecular weight of 263.36 g/mol. The compound’s structure combines an aromatic ring with a flexible ether-alkoxy chain and a four-carbon amine tail, making it a hybrid of lipophilic and polar functionalities.
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride ) suggest a plausible route involving nucleophilic substitution between 3-(2-ethoxyethoxy)benzyl chloride and 1-butanamine. Such methods align with protocols described for structurally related amines, where benzyl halides react with primary or secondary amines under basic conditions .
Applications: Though explicit data on this compound’s uses are lacking, its structural features—such as the ethoxyethoxy group and benzylamine core—resemble compounds used in metal-catalyzed C–H bond functionalization (e.g., N,O-bidentate directing groups in catalysis ). Potential applications could include organic synthesis intermediates or ligands in coordination chemistry.
Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-5-9-16-13-14-7-6-8-15(12-14)18-11-10-17-4-2/h6-8,12,16H,3-5,9-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPIUZWNPXQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine typically involves the reaction of 3-(2-Ethoxyethoxy)benzyl chloride with 1-butanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
a) Substituent Position
- Meta vs. Para Substitution: The target compound’s meta-substituted ethoxyethoxy group (3-position) may induce steric hindrance distinct from para-substituted analogs (e.g., 4-(2-methoxyethoxy)benzyl derivatives ).
b) Ether Group Variations
- Ethoxyethoxy vs. Methoxyethoxy: The ethoxyethoxy group (‑OCH₂CH₂OCH₂CH₃) enhances lipophilicity compared to methoxyethoxy (‑OCH₂CH₂OCH₃), as seen in the higher molecular weight (263.36 vs. 253.34 g/mol). This difference could influence solubility in nonpolar solvents .
- Benzyloxy vs. Ethoxyethoxy : The benzyloxy group (‑OCH₂C₆H₅) in ’s compound introduces aromaticity, which may improve UV stability but reduce flexibility compared to the ethoxyethoxy chain .
c) Amine Chain Length
d) Salt Formation
- The hydrochloride salt form of N-[3-(benzyloxy)benzyl]-2-butanamine improves water solubility and stability, a strategy applicable to the target compound for pharmaceutical formulations.
Biological Activity
N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine is a compound of significant interest in biochemical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H25NO2
- Molecular Weight : 251.36 g/mol
- Structural Characteristics : The compound features a benzyl group attached to a butanamine moiety, which is further substituted with a 2-ethoxyethoxy group. This unique combination enhances its solubility and potential biological activity compared to simpler amines.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities that may have therapeutic relevance. Key findings include:
- Potential Therapeutic Applications : The compound has shown promise in the treatment of neurological disorders and cancer, similar to other compounds with related structures . Its interaction with specific molecular targets suggests a role in modulating biological pathways.
- Mechanism of Action : The compound is believed to interact with enzymes or receptors, influencing their activity and triggering downstream signaling pathways. This modulation can affect various biological processes, including cell signaling and metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Butanamine | Simple straight-chain amine | Basic amine structure without aromatic substitution |
| Benzylamine | Benzene ring attached to an amine | Lacks ethylene glycol substitution |
| 3-(2-Ethoxyethoxy)benzaldehyde | Aldehyde functional group | Used as a precursor for various synthetic routes |
| N,N-Diethyl-3-(2-ethoxyethoxy)benzylamine | Contains diethyl substituents | Increased lipophilicity compared to butanamine |
This table highlights how the specific combination of functional groups in this compound may enhance its solubility and biological activity compared to simpler amines or other related compounds.
Case Study 1: Enzyme Interaction Studies
Research has focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Preliminary assays indicate that this compound can act as a modulator, affecting enzyme kinetics and protein-ligand interactions. Such studies are crucial for elucidating its pharmacological profile .
Case Study 2: Neuroprotective Effects
In vitro studies have suggested that this compound may exhibit neuroprotective properties. These effects are hypothesized to be linked to its ability to influence neurotransmitter systems and cellular stress responses. Further research is necessary to confirm these findings and explore the underlying mechanisms.
Future Directions for Research
While preliminary data suggest promising biological activities for this compound, further investigations are needed:
- Comprehensive Pharmacological Profiling : Detailed studies assessing the compound's efficacy, safety, and mechanism of action in various biological systems.
- Exploration of Therapeutic Applications : Investigating potential uses in treating specific diseases, particularly neurological disorders and cancer.
- Synthesis of Derivatives : Developing analogs with modified structures could enhance biological activity or selectivity for particular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
